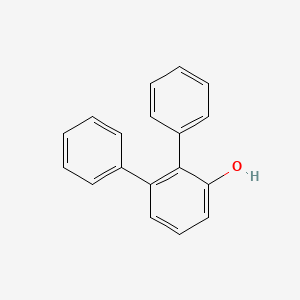
Terphenyl-ar'-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terphenyl-ar'-ol): , specifically 2,6-Terphenyl-ar'-ol), is an organic compound with the molecular formula C18H14O . It is a white to off-white crystalline powder that is used as an intermediate in the production of various chemicals, including dyes, engineering plastics, and insecticides . This compound is also known for its role in the synthesis of high-performance polymers and antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclohexanone Self-Condensation: One method involves the self-condensation of cyclohexanone to form trimeric ketone, which is then converted to 2,6-Terphenyl-ar'-ol) in a tubular fixed bed reactor.
Suzuki Coupling: Another method involves the Suzuki coupling reaction between 2,6-dichlorophenol and phenylboronic acid in the presence of palladium acetate and dicyclohexylphenylphosphine as catalysts.
Industrial Production Methods: Industrial production often utilizes continuous processes in fixed bed reactors to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial to optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Terphenyl-ar'-ol) can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated and nitrated phenolic compounds.
Scientific Research Applications
Chemistry:
- Used as a ligand in the synthesis of coordination complexes and catalysts .
- Precursor for the synthesis of high-performance polymers like poly(2,6-diphenyl-1,4-phenylene oxide) .
Biology and Medicine:
Industry:
Mechanism of Action
Mechanism of Action: Terphenyl-ar'-ol) exerts its effects primarily through its interaction with various molecular targets. It acts as a ligand in coordination chemistry, forming complexes with metals. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .
Molecular Targets and Pathways:
Antioxidant Pathways: Involves the neutralization of reactive oxygen species (ROS) and free radicals.
Coordination Chemistry: Forms stable complexes with transition metals, which can be used as catalysts in various chemical reactions.
Comparison with Similar Compounds
Phenol: A simpler aromatic compound with a single hydroxyl group.
Biphenyl: Consists of two benzene rings without the hydroxyl group.
2,4-Terphenyl-ar'-ol): Similar structure but with different substitution pattern.
Uniqueness:
Properties
CAS No. |
29353-68-2 |
|---|---|
Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2,3-diphenylphenol |
InChI |
InChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H |
InChI Key |
XXKHDSGLCLCFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
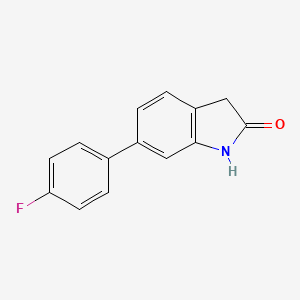
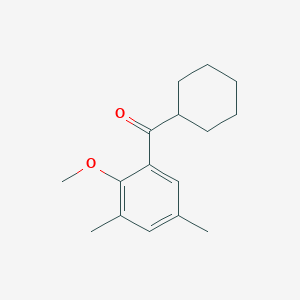
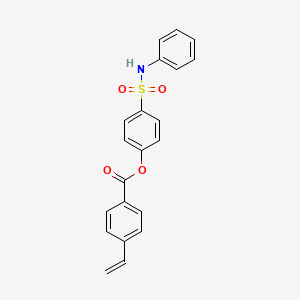
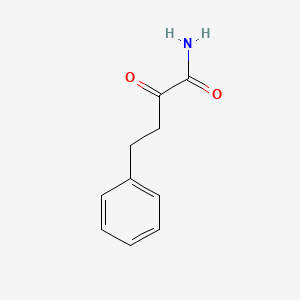

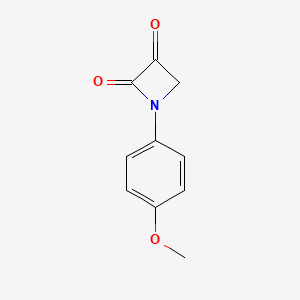
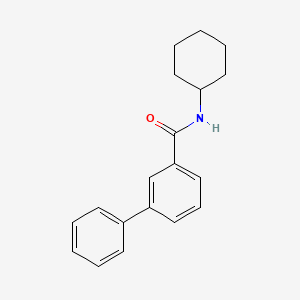
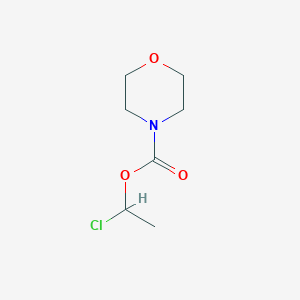
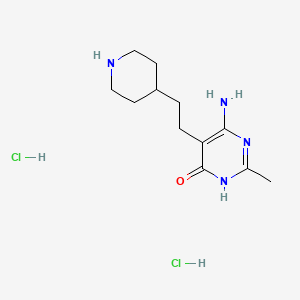
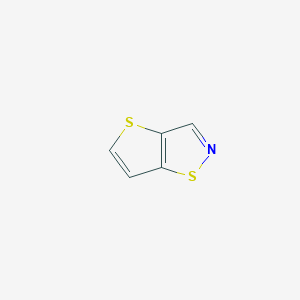

![3-Methyl-pyrrolo[3,2-b]pyridin-1-yl amine](/img/structure/B8462756.png)
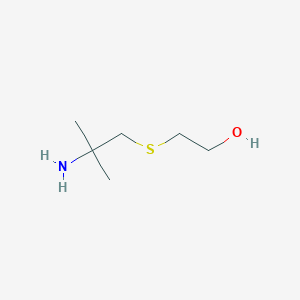
![6-bromo-4-(4-methoxy-benzyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B8462779.png)
